molecular formula C13H11F4NO2 B6640899 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide

Cat. No. B6640899
M. Wt: 289.22 g/mol
InChI Key: IGKGZRCBPXIVDN-NKWVEPMBSA-N
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Description

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB is a fluorinated benzamide derivative that has unique properties that make it an excellent candidate for use in lab experiments.

Scientific Research Applications

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been explored as a potential drug candidate due to its unique properties, including its ability to interact with specific protein targets. In materials science, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been used to create new materials with unique properties, including high thermal stability and resistance to chemical degradation. In chemical biology, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been used to study the mechanisms of various biological processes, including protein-protein interactions and enzyme-catalyzed reactions.

Mechanism of Action

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is known to interact with specific protein targets, including histone deacetylases and proteases. By binding to these proteins, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide can modulate their activity, leading to changes in various biological processes. Additionally, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide are dependent on its specific interactions with protein targets. Inhibition of histone deacetylases by 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been shown to lead to changes in gene expression and cell differentiation. Inhibition of proteases by 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been shown to lead to a decrease in protein degradation and an increase in protein stability. Additionally, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been shown to have an inhibitory effect on the growth of cancer cells, potentially making it a candidate for use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide in lab experiments is its unique properties, including its ability to interact with specific protein targets. Additionally, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is relatively easy to synthesize and purify, making it a cost-effective option for use in lab experiments. However, one of the limitations of using 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide. One potential area of research is the development of 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide-based drugs for the treatment of various diseases, including cancer. Additionally, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide could be used to create new materials with unique properties, including high thermal stability and resistance to chemical degradation. Finally, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide could be used to study the mechanisms of various biological processes, including protein-protein interactions and enzyme-catalyzed reactions.

Synthesis Methods

The synthesis of 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide involves the reaction of 2,3,5,6-tetrafluorobenzoyl chloride with (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine. This reaction results in the formation of 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide, which can be purified using various techniques, including column chromatography.

properties

IUPAC Name

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO2/c14-8-4-9(15)12(17)10(11(8)16)13(20)18-7-2-1-6(3-7)5-19/h1-2,4,6-7,19H,3,5H2,(H,18,20)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKGZRCBPXIVDN-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)C2=C(C(=CC(=C2F)F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC(=O)C2=C(C(=CC(=C2F)F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide

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